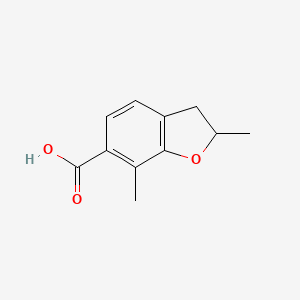

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid

Overview

Description

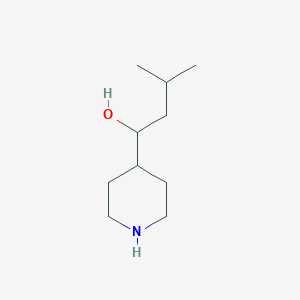

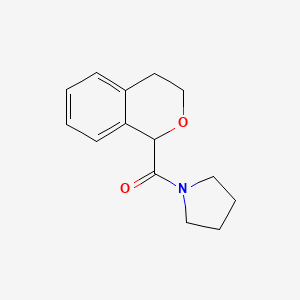

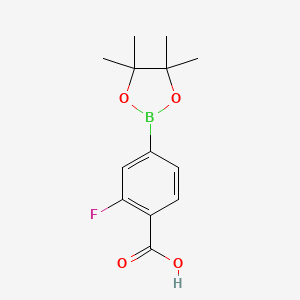

“2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” is a chemical compound with the molecular formula C11H12O3 . It is a type of benzofuran compound .

Synthesis Analysis

Benzofuran compounds, including “this compound”, can be synthesized through various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring with two methyl groups at the 2 and 7 positions, and a carboxylic acid group at the 6 position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, benzofuran compounds in general have been shown to exhibit a wide range of reactions due to their versatile structure .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 192.21. Its melting point is between 177.2-179.5 °C, and its predicted boiling point is 322.3±31.0 °C. The predicted density is 1.213±0.06 g/cm3, and the predicted pKa is 4.07±0.40 .Scientific Research Applications

Organic Synthesis and Chemical Properties

Carboxylic acids, including their derivatives, serve as key intermediates in organic synthesis, contributing to the development of various compounds with potential applications in medicine, agriculture, and material science. For instance, the review on 5-Hydroxymethylfurfural (HMF) and its derivatives highlights their role as biomass-derived platform chemicals with applications in producing value-added chemicals, materials, and biofuels. This suggests that derivatives of carboxylic acids, such as 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid, could also find use in sustainable chemistry and green technology applications (Fan et al., 2019).

Pharmacological and Biological Activity

Several studies discuss the pharmacological activities of carboxylic acid derivatives, indicating their potential in developing new therapeutic agents. For example, cinnamic acid derivatives have been reviewed for their anticancer properties, suggesting that structural modifications in carboxylic acids can lead to significant bioactivity. This implies that specific modifications to the structure of this compound could render it useful in pharmacological applications (De et al., 2011).

Material Science and Polymer Chemistry

The synthesis and application of divalent metal salts of carboxylic acids in creating ionic polymers are highlighted in the literature. These materials, incorporating metal carboxylates, exhibit unique properties such as high impact strength, suggesting potential applications in developing advanced materials and composites. This points to the possibility of exploring metal salts or complexes of this compound for material science applications (Matsuda, 1997).

Environmental and Analytical Chemistry

The analytical methods for determining antioxidant activity review various assays, suggesting that carboxylic acids and their derivatives could possess antioxidant properties. This implies that this compound might also be investigated for its antioxidant capacity, contributing to its potential applications in food science, cosmetics, and pharmaceuticals (Munteanu & Apetrei, 2021).

Future Directions

Benzofuran compounds, including “2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for use as therapeutic drugs .

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to have a broad range of biological activities, indicating that they likely interact with multiple targets. These can include enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. For example, some benzofuran derivatives have been shown to inhibit certain enzymes, thereby affecting the biochemical reactions these enzymes catalyze .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways depending on their specific targets. For instance, they might interfere with the synthesis or degradation of certain molecules, or alter signal transduction pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives would depend on their specific chemical structures. Some might be well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of benzofuran derivatives can vary widely. They might lead to changes in cell growth, cell death, or cell function, depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and other conditions .

Biochemical Analysis

Biochemical Properties

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which slows down conduction velocity and reduces sinus node autonomy . This interaction suggests that this compound may interact with ion channels or transporters involved in sodium ion regulation. Additionally, it may interact with proteins involved in cardiac function, potentially influencing heart rhythm and contractility.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its ability to inhibit sodium ion influx can impact cellular excitability and signal transduction in cardiac cells. Furthermore, changes in gene expression related to ion channel regulation and metabolic pathways may occur in response to the presence of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound’s interaction with sodium ion channels suggests a mechanism of action involving the blockade or modulation of these channels, leading to altered ion flux and cellular excitability. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, further influencing cellular function and homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exert beneficial effects on cardiac function by modulating ion channels and reducing arrhythmias . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential toxicity to cardiac cells. Threshold effects have been noted, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound may influence metabolic flux by modulating the activity of enzymes involved in key biochemical reactions. For example, its interaction with ion channels can affect cellular energy metabolism by altering ion gradients and membrane potential. Additionally, the compound’s effects on gene expression can lead to changes in the levels of metabolites and the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound may be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins may facilitate the distribution of the compound to target tissues, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its localization to the plasma membrane can facilitate interactions with ion channels, while its presence in the cytoplasm or nucleus can influence gene expression and metabolic pathways. The subcellular distribution of this compound is essential for understanding its mechanism of action and overall impact on cellular function.

Properties

IUPAC Name |

2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-5-8-3-4-9(11(12)13)7(2)10(8)14-6/h3-4,6H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAIFRUQLOJKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660677 | |

| Record name | 2,7-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467427-84-5 | |

| Record name | 2,7-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.